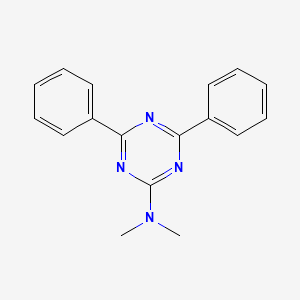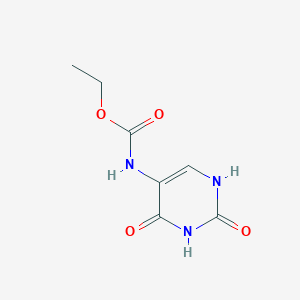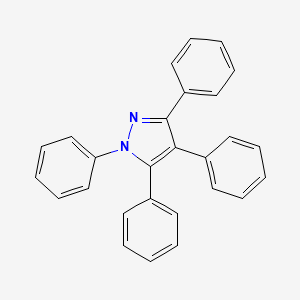
1,3,4,5-Tetraphenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetraphenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure with two adjacent nitrogen atoms and four phenyl groups attached to the carbon atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetraphenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using a catalyst such as molecular iodine or a transition metal complex . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which offers mild conditions and excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials and efficient catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,5-Tetraphenyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, bromine, hydrogen peroxide, hydrazine, and sodium borohydride. Reaction conditions typically involve mild temperatures and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
Major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and substituted pyrazoles with various functional groups .
Applications De Recherche Scientifique
1,3,4,5-Tetraphenyl-1H-pyrazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3,4,5-Tetraphenyl-1H-pyrazole involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis . The compound’s anti-inflammatory effects may result from the modulation of cytokine production and inhibition of inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as 1,3,5-trisubstituted pyrazoles and 3,5-disubstituted pyrazoles . These compounds share the pyrazole core structure but differ in the nature and position of substituents.
Uniqueness
1,3,4,5-Tetraphenyl-1H-pyrazole is unique due to its four phenyl groups, which confer distinct steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
7189-13-1 |
|---|---|
Formule moléculaire |
C27H20N2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
1,3,4,5-tetraphenylpyrazole |
InChI |
InChI=1S/C27H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28-29(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20H |
Clé InChI |
ZTXSRCFHNQSEHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B14721041.png)

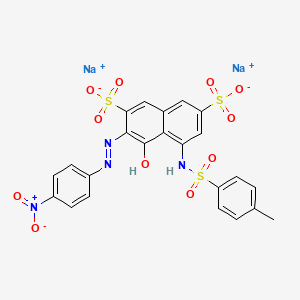
![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)


![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
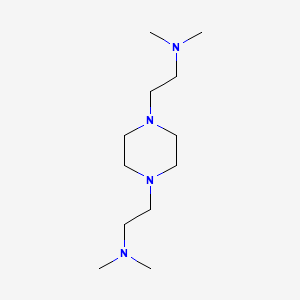
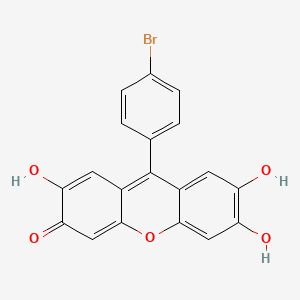
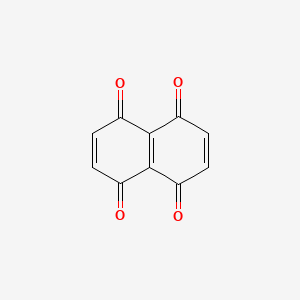
![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)

